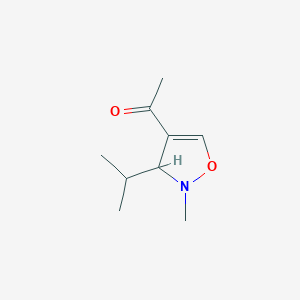
1-(3-Isopropyl-2-methyl-2,3-dihydroisoxazol-4-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Isopropyl-2-methyl-2,3-dihydroisoxazol-4-yl)ethanone is a chemical compound with a complex structure that includes an isoxazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Isopropyl-2-methyl-2,3-dihydroisoxazol-4-yl)ethanone typically involves the formation of the isoxazole ring followed by the introduction of the ethanone group. Common synthetic routes include cyclization reactions where precursors such as 2-methyl-3-(1-methylethyl)-4-isoxazole are reacted under specific conditions to form the desired compound. Reaction conditions often involve the use of catalysts and solvents to facilitate the cyclization and subsequent functionalization steps.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to scale up the production process efficiently.
化学反応の分析
Types of Reactions
1-(3-Isopropyl-2-methyl-2,3-dihydroisoxazol-4-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The isoxazole ring can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols, and substitution reactions can result in various substituted isoxazole derivatives.
科学的研究の応用
1-(3-Isopropyl-2-methyl-2,3-dihydroisoxazol-4-yl)ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 1-(3-Isopropyl-2-methyl-2,3-dihydroisoxazol-4-yl)ethanone involves its interaction with molecular targets such as enzymes and receptors. The isoxazole ring can bind to active sites, inhibiting enzyme activity or modulating receptor function. Pathways involved may include signal transduction and metabolic processes.
類似化合物との比較
Similar Compounds
- Ethanone, 1-[2,3-dihydro-1,1,2,6-tetramethyl-3-(1-methylethyl)-1H-inden-5-yl]
- Ethanone, 1-(2,3-dihydro-1,1,2,3,3,6-hexamethyl-1H-inden-5-yl)
Uniqueness
1-(3-Isopropyl-2-methyl-2,3-dihydroisoxazol-4-yl)ethanone is unique due to its specific isoxazole ring structure, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous.
特性
CAS番号 |
140116-82-1 |
|---|---|
分子式 |
C9H15NO2 |
分子量 |
169.22 g/mol |
IUPAC名 |
1-(2-methyl-3-propan-2-yl-3H-1,2-oxazol-4-yl)ethanone |
InChI |
InChI=1S/C9H15NO2/c1-6(2)9-8(7(3)11)5-12-10(9)4/h5-6,9H,1-4H3 |
InChIキー |
IGPYLYIVOKJTJV-UHFFFAOYSA-N |
SMILES |
CC(C)C1C(=CON1C)C(=O)C |
正規SMILES |
CC(C)C1C(=CON1C)C(=O)C |
同義語 |
Ethanone, 1-[2,3-dihydro-2-methyl-3-(1-methylethyl)-4-isoxazolyl]- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















